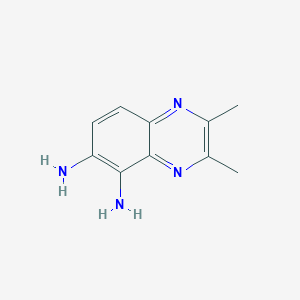

2,3-Dimethylquinoxaline-5,6-diamine

CAS No.: 57436-96-1

Cat. No.: VC15982381

Molecular Formula: C10H12N4

Molecular Weight: 188.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57436-96-1 |

|---|---|

| Molecular Formula | C10H12N4 |

| Molecular Weight | 188.23 g/mol |

| IUPAC Name | 2,3-dimethylquinoxaline-5,6-diamine |

| Standard InChI | InChI=1S/C10H12N4/c1-5-6(2)14-10-8(13-5)4-3-7(11)9(10)12/h3-4H,11-12H2,1-2H3 |

| Standard InChI Key | SQVLOESUBNMSDI-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(N=C2C(=N1)C=CC(=C2N)N)C |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure consists of a quinoxaline backbone—a bicyclic system formed by two fused pyrazine and benzene rings. The substitution pattern includes:

-

Methyl groups at positions 2 and 3.

-

Primary amine groups at positions 5 and 6.

This arrangement confers distinct electronic and steric properties, influencing its reactivity and interaction with biological targets. The IUPAC name for the compound is 6-N,3-dimethylquinoxaline-5,6-diamine, and its canonical SMILES representation is CC1=CN=C2C=CC(=C(C2=N1)N)NC.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂N₄ |

| Molecular Weight | 188.23 g/mol |

| InChI Key | HMNOVNDXASSVGB-UHFFFAOYSA-N |

| XLogP3 | 1.5 (estimated) |

| Hydrogen Bond Donors | 2 (amine groups) |

| Hydrogen Bond Acceptors | 4 (pyrazine nitrogens) |

Synthesis and Reaction Pathways

General Synthesis of Quinoxaline Derivatives

Quinoxalines are typically synthesized via condensation reactions between 1,2-diamines and 1,2-dicarbonyl compounds. For 2,3-dimethylquinoxaline-5,6-diamine, the likely precursors are:

-

5,6-diamino-2,3-dimethylquinoxaline (or a substituted o-phenylenediamine derivative).

The reaction proceeds under mild acidic or neutral conditions, often in solvent-free environments or polar aprotic solvents like ethanol.

Regioselective Modifications

Studies on analogous 2,3-dimethylquinoxalines reveal that methyl groups adjacent to nitrogen atoms are susceptible to oxidation. For example, selenium dioxide (SeO₂) selectively oxidizes methyl groups to aldehydes in 2,3-dimethyl-6-substituted-quinoxalines, a process governed by the mesomeric effect of substituents . While no direct data exists for 2,3-dimethylquinoxaline-5,6-diamine, its amine substituents likely enhance electron density at the pyrazine ring, altering oxidation regioselectivity compared to non-aminated analogs.

Table 2: Comparative Reactivity of Quinoxaline Derivatives

| Compound | Reactivity Site | Primary Reaction |

|---|---|---|

| 2,3-Dimethylquinoxaline | C2/C3 methyl | Oxidation to aldehyde |

| 6-Nitro-2,3-dimethylquinoxaline | C2 methyl | Nitro-directed oxidation |

| 2,3-Dimethylquinoxaline-5,6-diamine | C5/C6 amines | Potential nucleophilic substitution |

Physicochemical Properties

Spectral Characterization

-

NMR Spectroscopy:

-

Mass Spectrometry: A molecular ion peak at m/z 188.1 ([M+H]⁺) aligns with the compound’s molecular weight.

Solubility and Stability

The compound is sparingly soluble in water but dissolves in polar organic solvents (e.g., DMSO, ethanol). Its stability under acidic/basic conditions remains uncharacterized, though quinoxalines generally resist hydrolysis due to aromatic stabilization.

Pharmacological and Industrial Applications

Materials Science Applications

The planar aromatic structure and electron-rich amines make this compound a candidate for:

-

Organic semiconductors: As a charge-transport layer in OLEDs.

-

Coordination complexes: Ligand for transition metals in catalysis.

Comparative Analysis with Related Compounds

6-N,7-Dimethylquinoline-5,6-diamine (CAS 83407-42-5)

Unlike the quinoxaline derivative, this quinoline-based compound features a single benzene ring fused to a pyridine ring. The quinoline backbone reduces electron density at the amine groups, decreasing nucleophilicity compared to 2,3-dimethylquinoxaline-5,6-diamine.

2,3-Dimethylquinoxaline

The absence of amine groups in this analog limits its hydrogen-bonding capacity, rendering it less suitable for biological applications but more stable under oxidative conditions .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume